1,3,4-Trimethyloctahydrocyclopenta[b]pyrrole
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Overview
Description
1,3,4-Trimethyloctahydrocyclopenta[b]pyrrole is a heterocyclic compound featuring a cyclopentane ring fused with a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3,4-Trimethyloctahydrocyclopenta[b]pyrrole can be synthesized through several methods. One common approach involves the cyclization of α-amino carbonyl compounds and aldehydes catalyzed by iodine (I₂), which proceeds smoothly in good yields and tolerates various functional groups . Another method includes the Paal-Knorr Pyrrole Synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an excess of a primary amine or ammonia under neutral or weakly acidic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1,3,4-Trimethyloctahydrocyclopenta[b]pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, with common reagents including halogens (e.g., bromine, chlorine) and sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: H₂ gas with Pd/C catalyst.
Substitution: Halogens or sulfonyl chlorides in the presence of a suitable catalyst.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of fully saturated derivatives.
Substitution: Formation of halogenated or sulfonylated derivatives.
Scientific Research Applications
1,3,4-Trimethyloctahydrocyclopenta[b]pyrrole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,3,4-Trimethyloctahydrocyclopenta[b]pyrrole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Pyrrole: A five-membered heterocyclic ring with similar aromatic properties.
Pyridine: A six-membered aromatic heterocycle with nitrogen in the ring.
Imidazole: A five-membered ring containing two nitrogen atoms.
Uniqueness: 1,3,4-Trimethyloctahydrocyclopenta[b]pyrrole is unique due to its fused ring structure, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it a valuable compound in various applications.
Properties
CAS No. |
87401-79-4 |
---|---|
Molecular Formula |
C10H19N |
Molecular Weight |
153.26 g/mol |
IUPAC Name |
1,3,4-trimethyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole |
InChI |
InChI=1S/C10H19N/c1-7-4-5-9-10(7)8(2)6-11(9)3/h7-10H,4-6H2,1-3H3 |
InChI Key |
OKUXFZLYXAMUAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2C1C(CN2C)C |
Origin of Product |
United States |
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